

entospletinib pharmacokinetics half-life healthy volunteers

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Compound Focus: Entospletinib

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Pharmacokinetic & Pharmacodynamic Profile

Parameter	Summary of Findings	Key Details
Plasma Half-Life	9-15 hours (median) [1] [2] [3]	Supports twice-daily (BID) oral dosing.
Absorption & Exposure	Exposure (AUC & C~max~) increases less than proportionally with dose; plateaus at doses ≥ 600 mg BID [1] [3]	Suggests solubility-limited absorption at higher doses.
Dosing & Target Coverage	Doses ≥ 600 mg BID provide $>50\%$ target coverage at trough concentrations [1]	Based on inhibition of phosphorylated SYK (pSYK) biomarker.
Key Pharmacodynamic Effects	$>90\%$ CD63 inhibition at peak concentrations; $>60\%$ at trough [1] [3]	Corresponding pSYK inhibition was $>70\%$ at peak and $>50\%$ at trough.

Detailed Experimental Protocols

The data above was characterized through the following rigorous clinical study designs and laboratory methods.

Study Design and Population

- **Design:** The primary data comes from a **first-in-human (FIH), randomized, double-blind, placebo-controlled, single and multiple ascending dose study** [1] [3].
- **Cohorts:** Healthy volunteers were enrolled in sequential cohorts. Some received **single oral doses** (25, 75, 200, 600, 1200 mg), while others received **multiple twice-daily (BID) doses** for 7 days (25, 75, 200, 600, 900, 1200 mg BID), all under fasted conditions [1].
- **Subjects:** The study involved 120 healthy subjects (median age 32-36 years) who were generally 18-45 years old and in good health [1] [3].

Pharmacokinetic Assessment

- **Sampling:** Serial blood samples were collected pre-dose and over up to a 48-hour period after single or multiple dosing to fully characterize the pharmacokinetic profile [1] [3].
- **Bioanalytical Method:** **Entospletinib** plasma concentrations were quantified using a **validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method**. The assay involved a liquid/liquid extraction procedure [3].

Pharmacodynamic Assessment

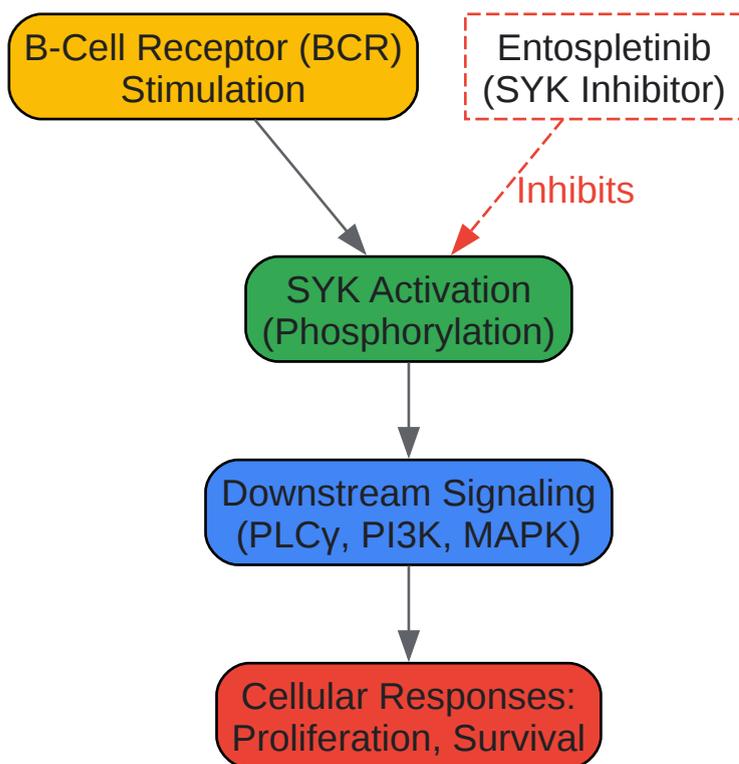
- **Biomarkers:** Two key biomarkers were measured to confirm target engagement and biological activity:
 - **pSYK (Y525):** Inhibition of phosphorylated SYK was measured in whole blood stimulated with pervanadate [1] [3].
 - **CD63 Expression:** Functional inhibition was assessed via ex vivo anti-immunoglobulin E-stimulated CD63 expression on basophils [1] [3].
- **Sampling:** Blood samples for pharmacodynamic analysis were collected pre-dose and over a 48-hour period. Samples were refrigerated and analyzed within 12 hours of collection [3].

Safety Assessment

Safety was evaluated through continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), physical examinations, vital signs, and 12-lead electrocardiograms (ECGs) [3].

SYK Signaling Pathway and Entospletinib Mechanism

The following diagram illustrates the B-cell receptor signaling pathway and the mechanism by which **entospletinib** exerts its effect.



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*SYK inhibition by **entospletinib** blocks BCR-mediated signaling [1] [4].*

Key Takeaways for Researchers

- **Favorable PK/PD:** The half-life and sustained target coverage at trough support a twice-daily dosing schedule in clinical trials [1].

- **Absorption Limitation:** The exposure plateau at higher doses is a critical formulation and dosing consideration for future development [1].
- **Biomarker Utility:** The study successfully used pSYK and CD63 as translatable pharmacodynamic biomarkers to confirm target engagement in a healthy volunteer population [1].

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